molecular formula C22H44Cl4N6O2S2 B12361733 (2R)-2-amino-3-[[(2R)-2-amino-3-(1,8-diazaspiro[4.5]decan-8-yl)-3-oxopropyl]disulfanyl]-1-(1,8-diazaspiro[4.5]decan-8-yl)propan-1-one;tetrahydrochloride

(2R)-2-amino-3-[[(2R)-2-amino-3-(1,8-diazaspiro[4.5]decan-8-yl)-3-oxopropyl]disulfanyl]-1-(1,8-diazaspiro[4.5]decan-8-yl)propan-1-one;tetrahydrochloride

Cat. No.: B12361733
M. Wt: 630.6 g/mol
InChI Key: UTCMCAJUTFDSHY-WSNGVDDISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2R)-2-amino-3-[[(2R)-2-amino-3-(1,8-diazaspiro[4.5]decan-8-yl)-3-oxopropyl]disulfanyl]-1-(1,8-diazaspiro[4.5]decan-8-yl)propan-1-one;tetrahydrochloride is a complex organic molecule characterized by its unique spirocyclic structure and multiple functional groups. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the spirocyclic intermediates. The key steps include:

    Formation of the Spirocyclic Core: This is typically achieved through a cyclization reaction involving a suitable precursor.

    Introduction of Amino Groups: Amino groups are introduced through nucleophilic substitution reactions.

    Formation of Disulfide Bonds: The disulfide bonds are formed by oxidizing thiol groups in the presence of an oxidizing agent.

    Final Assembly: The final compound is assembled through a series of condensation reactions, followed by purification steps to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring of reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

    Oxidation: The disulfide bonds can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bonds can be reduced to thiols.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Dithiothreitol, tris(2-carboxyethyl)phosphine.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Thiols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for a unique binding mode, which can modulate the activity of the target protein. The disulfide bonds may also play a role in redox regulation within biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2R)-2-amino-3-[[(2R)-2-amino-3-(1,8-diazaspiro[4.5]decan-8-yl)-3-oxopropyl]disulfanyl]-1-(1,8-diazaspiro[4.5]decan-8-yl)propan-1-one;tetrahydrochloride lies in its spirocyclic structure and the presence of multiple functional groups, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C22H44Cl4N6O2S2

Molecular Weight

630.6 g/mol

IUPAC Name

(2R)-2-amino-3-[[(2R)-2-amino-3-(1,8-diazaspiro[4.5]decan-8-yl)-3-oxopropyl]disulfanyl]-1-(1,8-diazaspiro[4.5]decan-8-yl)propan-1-one;tetrahydrochloride

InChI

InChI=1S/C22H40N6O2S2.4ClH/c23-17(19(29)27-11-5-21(6-12-27)3-1-9-25-21)15-31-32-16-18(24)20(30)28-13-7-22(8-14-28)4-2-10-26-22;;;;/h17-18,25-26H,1-16,23-24H2;4*1H/t17-,18-;;;;/m0..../s1

InChI Key

UTCMCAJUTFDSHY-WSNGVDDISA-N

Isomeric SMILES

C1CC2(CCN(CC2)C(=O)[C@H](CSSC[C@@H](C(=O)N3CCC4(CCCN4)CC3)N)N)NC1.Cl.Cl.Cl.Cl

Canonical SMILES

C1CC2(CCN(CC2)C(=O)C(CSSCC(C(=O)N3CCC4(CCCN4)CC3)N)N)NC1.Cl.Cl.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.